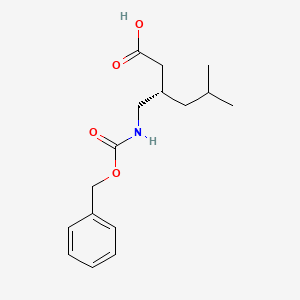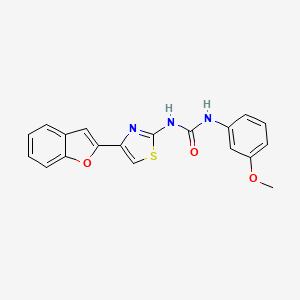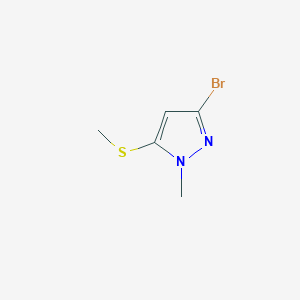
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethylpyrazole with an appropriate aminopropanol derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylpyrazole: Shares a similar pyrazole core but lacks the amino and propanol groups.
5-Amino-1,3-dimethylpyrazole: Similar structure but differs in the position of the amino group and lacks the propanol moiety.
Uniqueness
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-1-(1,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-7(10-11(6)2)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
Clave InChI |
KDPHUORZONANIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)

![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13576730.png)

![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)



![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)

